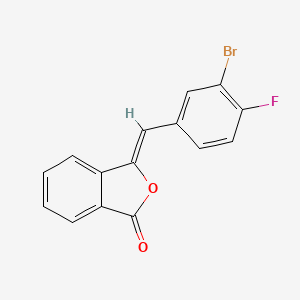

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one

Description

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is a benzylidene-substituted isobenzofuranone derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzylidene ring. The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name |

(3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTICOLUIJZBHY-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)Br)/OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one typically involves the condensation of 3-bromo-4-fluorobenzaldehyde with isobenzofuran-1(3H)-one under specific reaction conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process might also involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one exhibit potential anticancer properties. The presence of bromine and fluorine substituents can enhance biological activity by modulating interactions with biological targets. Research has shown that derivatives of isobenzofuran can inhibit the proliferation of cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structure allows it to interact with microbial enzymes, potentially leading to antimicrobial effects. Preliminary studies suggest that halogenated compounds often demonstrate enhanced activity against various bacterial strains. Investigations into the specific antimicrobial mechanisms are ongoing .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. The compound can be incorporated into polymer matrices to improve light absorption and charge transport efficiency. Studies have shown that such compounds can enhance the overall efficiency of solar cells .

Fluorescent Probes

Due to its distinct fluorescence characteristics, this compound can be utilized as a fluorescent probe in biochemical assays. The introduction of bromine and fluorine atoms alters the electronic distribution, enhancing fluorescence intensity, which is useful in imaging applications .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in synthesizing more complex organic molecules .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity Study | Identified that similar compounds inhibited cancer cell proliferation by targeting specific pathways. | Development of new anticancer drugs. |

| Fluorescent Probes Research | Demonstrated enhanced fluorescence properties suitable for imaging techniques. | Used in biological imaging assays. |

| Organic Photovoltaics Experiment | Showed improved efficiency in solar cells when incorporated into polymer blends. | Potential commercial application in renewable energy technologies. |

Mechanism of Action

The mechanism of action of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the benzylidene ring significantly influence melting points, solubility, and stability. Key comparisons include:

Insights :

Insights :

- Methoxy (28k) and bromo/fluoro substituents (hypothesized for the target compound) may enhance antioxidant activity by stabilizing radical intermediates .

- Docking scores correlate with antiplatelet efficacy; bulky substituents like Br/F could improve binding affinity to cyclooxygenase (COX) or other targets .

Biological Activity

(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one, identified by its CAS number 63964-50-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, including case studies and research findings.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C15H8BrFO2

- Molecular Weight : 319.13 g/mol

- Purity : ≥ 95% .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Inhibition of Enzymatic Activity

Research has also highlighted the compound's potential as an enzyme inhibitor. For instance, it was found to inhibit the activity of certain kinases involved in cancer progression. This inhibition could be attributed to the structural features of the compound, particularly the presence of the bromo and fluoro groups, which may enhance binding affinity to target enzymes .

Case Studies

- Breast Cancer Study : In vitro studies involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations above 10 µM, significant apoptosis was observed, with increased levels of pro-apoptotic proteins .

- Lung Cancer Research : Another study focused on A549 lung cancer cells revealed that the compound inhibited cell migration and invasion, suggesting potential applications in metastasis prevention. The mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion .

Pharmacological Studies

Pharmacological evaluations have shown that this compound possesses a favorable pharmacokinetic profile, with moderate solubility and bioavailability. In animal models, it exhibited significant tumor growth inhibition without notable toxicity at therapeutic doses .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the bromine and fluorine substituents can significantly alter biological activity. Compounds with varying halogen substitutions were synthesized and tested, revealing that specific combinations enhance anticancer efficacy while minimizing side effects .

Q & A

Q. Discrepancies in reported antioxidant activities: How to resolve them?

- Methodological Answer : Variations in ORAC values may arise from assay conditions (pH, solvent polarity). Standardize protocols using Trolox equivalents and validate via LC-MS to identify oxidation byproducts (e.g., quinones from radical scavenging). Re-evaluate under inert atmospheres to minimize autoxidation artifacts .

Structure-Activity Relationship (SAR) Table

Key Methodological Recommendations

- Crystallography : Deposit structures in CCDC (e.g., CCDC 1505246) and validate using WinGX or SHELX .

- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) with UV detection (254 nm) to resolve Z/E isomers .

- Bioactivity Validation : Combine in vitro assays with molecular dynamics simulations (GROMACS) to correlate binding stability with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.